methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate
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Overview
Description
Methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a chloro substituent, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with (E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
Methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate: Unique due to its trifluoromethyl group and specific substitution pattern.
This compound: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
478081-31-1 |
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Molecular Formula |
C13H11ClF3NO3 |
Molecular Weight |
321.68 g/mol |
IUPAC Name |
methyl 5-chloro-2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate |
InChI |
InChI=1S/C13H11ClF3NO3/c1-7(5-11(19)13(15,16)17)18-10-4-3-8(14)6-9(10)12(20)21-2/h3-6,18H,1-2H3 |
InChI Key |
LSNJOAFBTFZCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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